Ethyl [1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamate
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Overview
Description
ETHYL N-[1-(4-CHLOROPHENYL)-5-CYANO-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL]CARBAMATE is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a chlorophenyl group, a cyano group, and an ethyl carbamate group.
Preparation Methods
The synthesis of ETHYL N-[1-(4-CHLOROPHENYL)-5-CYANO-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL]CARBAMATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazine core, followed by the introduction of the chlorophenyl and cyano groups. The final step involves the formation of the ethyl carbamate group through a nucleophilic substitution reaction. Industrial production methods may vary, but they generally involve similar steps with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
ETHYL N-[1-(4-CHLOROPHENYL)-5-CYANO-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL N-[1-(4-CHLOROPHENYL)-5-CYANO-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL]CARBAMATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ETHYL N-[1-(4-CHLOROPHENYL)-5-CYANO-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL]CARBAMATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
ETHYL N-[1-(4-CHLOROPHENYL)-5-CYANO-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL]CARBAMATE can be compared with other similar compounds, such as:
ETHYL N-(4-CHLOROPHENYL)-N-(METHYLSULFONYL)CARBAMATE: This compound has a similar structure but includes a methylsulfonyl group instead of the pyridazine ring.
4-CHLOROPHENYL CARBAMATES: These compounds share the chlorophenyl group but differ in the other substituents and overall structure. The uniqueness of ETHYL N-[1-(4-CHLOROPHENYL)-5-CYANO-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL]CARBAMATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13ClN4O3 |
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Molecular Weight |
332.74 g/mol |
IUPAC Name |
ethyl N-[1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxopyridazin-3-yl]carbamate |
InChI |
InChI=1S/C15H13ClN4O3/c1-3-23-15(22)18-13-9(2)12(8-17)14(21)20(19-13)11-6-4-10(16)5-7-11/h4-7H,3H2,1-2H3,(H,18,19,22) |
InChI Key |
CNUZQYXUOXBYRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NN(C(=O)C(=C1C)C#N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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